molecular formula C4H6N4O2 B13719413 1-Ethyl-5-nitro-1H-1,2,3-triazole

1-Ethyl-5-nitro-1H-1,2,3-triazole

Cat. No.: B13719413
M. Wt: 142.12 g/mol
InChI Key: YYOOGTPHUKYWBH-UHFFFAOYSA-N
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Description

The 1,2,3-triazole core is renowned for its stability, synthetic versatility (via copper-catalyzed azide-alkyne cycloaddition, or "click chemistry"), and bioactivity . Nitro groups, as electron-withdrawing substituents, enhance electrophilic reactivity and can influence biological activity, such as antimicrobial or enzyme inhibitory effects .

Properties

Molecular Formula

C4H6N4O2

Molecular Weight

142.12 g/mol

IUPAC Name

1-ethyl-5-nitrotriazole

InChI

InChI=1S/C4H6N4O2/c1-2-7-4(8(9)10)3-5-6-7/h3H,2H2,1H3

InChI Key

YYOOGTPHUKYWBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cyclization of ethyl azide with nitroacetylene under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1-ethyl-5-nitro-1H-1,2,3-triazole often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-5-nitro-1H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group plays a crucial role in this interaction by forming hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Key Observations :

  • Nitro Position : Direct C5-nitro substitution (as in the target compound) likely increases reactivity compared to nitro groups on pendant aryl rings .
  • Steric Effects : Bulky N1 substituents (e.g., 4-methoxybenzyl ) may hinder binding to biological targets compared to smaller alkyl groups (ethyl or methyl).

Key Observations :

  • Click Chemistry : CuAAC () is widely used for 1,4-disubstituted triazoles but may require optimization for nitro groups due to their electron-withdrawing nature.

Key Observations :

  • Nitro vs.
  • Enzyme Inhibition : CA-II inhibition () is highly substitution-dependent; nitro groups could compete with sulfonamide-based inhibitors.

Physicochemical Properties

Substituents critically influence solubility, stability, and reactivity:

Compound LogP Solubility Thermal Stability
1-Ethyl-5-nitro-1H-1,2,3-triazole ~1.2 (est.) Low in water Moderate (nitro groups may destabilize at high temps).
1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole ~2.5 Low (non-polar) High (aryl groups enhance stability).
Ethyl 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate ~1.8 Moderate in DMSO Stable under ambient conditions.
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid ~0.5 High in polar solvents High (carboxylic acid enhances crystallinity).

Key Observations :

  • Solubility : Nitro groups reduce water solubility compared to carboxylic acids .
  • Stability : Aryl substituents (e.g., ) improve thermal stability over alkyl-nitro analogs.

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